molecular formula C14H13N B1681669 2-Methyl-6-(2-phenylethenyl)pyridine CAS No. 6266-99-5

2-Methyl-6-(2-phenylethenyl)pyridine

Cat. No. B1681669
CAS RN: 6266-99-5
M. Wt: 195.26 g/mol
InChI Key: SISOFUCTXZKSOQ-ZHACJKMWSA-N
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Description

2-Methyl-6-(2-phenylethenyl)pyridine belongs to the class of organic compounds known as styrenes . It is a research drug that was one of the first compounds found to act as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5 .


Molecular Structure Analysis

The molecular formula of 2-Methyl-6-(2-phenylethenyl)pyridine is C14H13N . The compound consists of a pyridine ring with a methyl group at the 2nd position and a phenylethenyl group at the 6th position .

Scientific Research Applications

Selective mGlu5 Receptor Antagonism

  • A study by Cosford et al. (2003) revealed that 2-Methyl-6-(phenylethynyl)pyridine is a potent noncompetitive antagonist of the mGlu5 receptor, often used in pharmacological research. However, this compound has certain limitations as a therapeutic agent, including off-target activities and poor aqueous solubility. The research led to the development of a more selective mGlu5 receptor antagonist, which showed significant potential in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).

Role in Synthesizing Solar Cell Components

  • Wei et al. (2015) investigated the use of derivatives of 2-Methyl-6-(2-phenylethenyl)pyridine in dye-sensitized solar cells (DSSCs). The study found that these derivatives, when used as co-adsorbents in combination with a ruthenium complex, significantly enhanced the performance of DSSCs. This includes increasing the current density, open circuit voltage, and overall conversion efficiency under solar irradiation (Wei et al., 2015).

Neuroprotective Effects

  • Movsesyan et al. (2001) explored the neuroprotective effects of 2-Methyl-6-(2-phenylethenyl)pyridine in rat models. The compound, being a selective group I metabotropic glutamate receptor subtype 5 (mGluR5) antagonist, showed significant protective effects in rat cortical neuronal cultures subjected to mechanical injury. It also demonstrated potential in improving motor recovery and reducing deficits in spatial learning after traumatic brain injury in rats (Movsesyan et al., 2001).

Catalytic Applications in Organic Chemistry

  • The compound has been utilized in various catalytic processes. For instance, studies have shown its role in the synthesis of heavily substituted 2-aminopyridines, an important class of compounds with numerous applications in chemistry and biology (Teague, 2008).

Applications in Polymer and Material Science

  • Guan et al. (2015) demonstrated the utility of pyridine-containing compounds in the synthesis of high-performance polymers. The study emphasized the synthesis of isomeric pyridine-containing aromatic diamine monomers and their incorporation into polyimides, elucidating the relationships between structure and properties like solubility, thermal stability, and optical properties (Guan et al., 2015).

Future Directions

Given the limited information available on 2-Methyl-6-(2-phenylethenyl)pyridine, future research could focus on its synthesis, chemical reactions, and potential applications in various fields. It’s worth noting that 2-Methyl-6-(2-phenylethenyl)pyridine has been used as a research drug and has shown potential in neuroprotective effects following acute brain injury in animal studies .

properties

IUPAC Name

2-methyl-6-[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISOFUCTXZKSOQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017353
Record name [E]-2-Methyl-6-[2-phenylethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(2-phenylethenyl)pyridine

CAS RN

7370-21-0, 6266-99-5
Record name SIB 1893
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002607995
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Record name [E]-2-Methyl-6-[2-phenylethenyl]pyridine
Source EPA DSSTox
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Record name SIB 1893
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Record name SIB-1893
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
VA Movsesyan, DM O'Leary, L Fan, W Bao… - … of Pharmacology and …, 2001 - ASPET
The effect of selective group I metabotropic glutamate receptor subtype 5 (mGluR5) antagonists 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and (E)-2-methyl-6-(2-phenylethenyl)-…
Number of citations: 147 jpet.aspetjournals.org
JM Mathiesen, N Svendsen… - British journal of …, 2003 - Wiley Online Library
We have identified 2‐methyl‐6‐(2‐phenylethenyl)pyridine (SIB‐1893) and 2‐methyl‐6‐phenylethynyl pyridine hydrochloride (MPEP) as positive allosteric modulators for the hmGluR4. …
Number of citations: 212 bpspubs.onlinelibrary.wiley.com
V Bruno, I Ksiazek, G Battaglia, S Lukic, T Leonhardt… - …, 2000 - Elsevier
We have used potent and selective non-competitive antagonists of metabotropic glutamate receptor subtype 5 (mGlu5) —- 2-methyl-6-phenylethynylpyridine (MPEP), [6-methyl-2-(…
Number of citations: 153 www.sciencedirect.com
G Battaglia, CL Busceti, G Molinaro… - Journal of …, 2004 - Soc Neuroscience
We combined the use of knock-out mice and subtype-selective antagonists [2-methyl-6-(phenylethynyl)pyridine (MPEP) and (E)-2-methyl-6-(2-phenylethenyl)-pyridine (SIB1893)] to …
Number of citations: 136 www.jneurosci.org
A Pagano, D Ruegg, S Litschig, N Stoehr… - Journal of Biological …, 2000 - ASBMB
We have investigated the mechanism of inhibition and site of action of the novel human metabotropic glutamate receptor 5 (hmGluR5) antagonist 2-methyl-6-(phenylethynyl)pyridine (…
Number of citations: 296 www.jbc.org
NDP Cosford, L Tehrani, J Roppe… - Journal of medicinal …, 2003 - ACS Publications
2-Methyl-6-(phenylethynyl)pyridine (3), a potent noncompetitive mGlu5 receptor antagonist widely used to characterize the pharmacology of mGlu5 receptors, suffers from a number of …
Number of citations: 444 pubs.acs.org
RX Moldrich, AG Chapman, G De Sarro… - European journal of …, 2003 - Elsevier
Metabotropic glutamate (mGlu) receptors have multiple actions on neuronal excitability through G-protein-linked modifications of enzymes and ion channels. They act presynaptically to …
Number of citations: 238 www.sciencedirect.com
MA Varney, NDP Cosford, C Jachec, SP Rao… - … of Pharmacology and …, 1999 - ASPET
Cell lines expressing the human metabotropic glutamate receptor subtype 5a (hmGluR5a) and hmGluR1b were used as targets in an automated high-throughput screening (HTS) …
Number of citations: 239 jpet.aspetjournals.org
A Fazal, F Parker, AM Palmer… - Journal of …, 2003 - Wiley Online Library
In this study we have tested the effects of a wide range of metabotropic glutamate receptor ligands on (i) depolarisation‐evoked efflux of pre‐accumulated d‐[ 3 H]aspartic acid (d‐[ 3 H]…
Number of citations: 36 onlinelibrary.wiley.com
K Kusama-Eguchi, T Kusama, A Suda… - Biological and …, 2004 - jstage.jst.go.jp
Neurolathyrism is a human motoneuron disease caused by the overconsumption of grass pea (Lathyrus sativus) that contains a toxic non-protein amino acid, 3-N-oxalyl-L-2, 3-…
Number of citations: 14 www.jstage.jst.go.jp

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